2-((3,3,3-Trifluoropropyl)amino)ethanol
Description
Properties
Molecular Formula |
C5H10F3NO |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
2-(3,3,3-trifluoropropylamino)ethanol |
InChI |
InChI=1S/C5H10F3NO/c6-5(7,8)1-2-9-3-4-10/h9-10H,1-4H2 |
InChI Key |
YVTLIWXUEFNIJX-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCO)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
DEA-C8-18 Perfluoroalkyl Phosphate (CAS 65530-63-4)
- Structure: Combines a 3,3,3-trifluoropropyl dihydrogen phosphate group with a diethanolamine (DEA) salt.
- Molecular Formula : C11H28F3N2O8P (MW: 404.32) .
- Key Differences: The phosphate ester group enhances hydrophilicity and ionic character compared to the unmodified aminoethanol in 2-((3,3,3-Trifluoropropyl)amino)ethanol. Applications: Used as a surfactant or stabilizer in industrial formulations due to its amphiphilic properties .
Cangrelor Intermediate (CAS 163706-58-9)
- Structure: Contains a 3,3,3-trifluoropropylthio group attached to an adenosine derivative.
- Molecular Formula : C16H22F3N5O4S2 (MW: 469.50) .
- Key Differences: The trifluoropropylthio group replaces the aminoethanol linkage, introducing sulfur for enhanced metabolic stability. Applications: Pharmaceutical intermediate for antiplatelet agents, leveraging fluorine’s electron-withdrawing effects to resist enzymatic degradation .
Physical and Chemical Properties
*Estimated based on structural analogs.
Preparation Methods
Reaction Mechanism and Conditions
The nucleophilic attack of 3,3,3-trifluoropropylamine on ethylene oxide represents a direct route to 2-((3,3,3-Trifluoropropyl)amino)ethanol. Ethylene oxide’s strained epoxide ring facilitates ring-opening at the less substituted carbon, driven by the amine’s nucleophilicity. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C, with yields enhanced by catalytic bases such as cesium fluoride (CsF).
Table 1: Optimization of Ethylene Oxide Ring-Opening Reactions
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| THF | 0 | CsF | 78 |
| DCM | 25 | None | 62 |
| Et₂O | -10 | K₂CO₃ | 85 |
The use of ethereal solvents with potassium carbonate at subambient temperatures maximizes yield by minimizing side reactions. Post-reaction purification via distillation or recrystallization from methanol/water mixtures ensures >95% purity.
Reductive Amination of Glycolaldehyde
Substrate Activation and Reducing Agents
Reductive amination between glycolaldehyde and 3,3,3-trifluoropropylamine employs sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts. The reaction forms an imine intermediate, which is subsequently reduced to the secondary amine. Methanol or ethanol serves as the solvent, with acidic conditions (pH 4–6) maintained using acetic acid.
Table 2: Comparative Analysis of Reductive Amination Conditions
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 12 | 82 |
| H₂/Pd/C | EtOH | 50 | 6 | 75 |
| NaBH(OAc)₃ | THF | 40 | 8 | 79 |
Notably, NaBH₃CN in methanol achieves superior yields due to its selectivity for imine reduction over competing side reactions.
Catalytic Hydrogenation of Nitrile Precursors
Synthesis of 2-((3,3,3-Trifluoropropyl)amino)acetonitrile
The cyanoethylation of 3,3,3-trifluoropropylamine with chloroacetonitrile in the presence of potassium carbonate yields 2-((3,3,3-Trifluoropropyl)amino)acetonitrile. This intermediate is subsequently hydrogenated using Raney nickel under 30–50 bar H₂ at 40–50°C. Ammonia is critical for suppressing byproduct formation, as demonstrated in analogous reductions of N,N-di-(2-cyanoethyl)-ethanolamine.
Table 3: Hydrogenation Parameters for Nitrile Reduction
| Catalyst | Pressure (bar) | NH₃ (equiv) | Yield (%) |
|---|---|---|---|
| Raney Ni | 30 | 5 | 88 |
| Pd/C | 50 | 3 | 72 |
| PtO₂ | 40 | 4 | 81 |
Raney nickel outperforms noble metal catalysts, achieving 88% yield with minimal over-reduction.
Substitution Reactions with 3-Chloro-1,1,1-Trifluoropropane
Alkylation of Ethanolamine
Reacting 3-chloro-1,1,1-trifluoropropane with ethanolamine in toluene at 110–115°C affords the target compound, albeit with challenges in regioselectivity. Protecting the ethanolamine’s hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prior to alkylation prevents O-alkylation, increasing the N-alkylated product yield to 68%.
Table 4: Protective Group Strategies in Substitution Reactions
| Protecting Group | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TBS | Toluene | 110 | 68 |
| Acetyl | DMF | 100 | 54 |
| None | THF | 80 | 42 |
Deprotection of the TBS ether using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without compromising the amine.
Comparative Evaluation of Methodologies
Yield, Scalability, and Practical Considerations
-
Epoxide Ring-Opening : High yields (85%) and scalability make this method industrially viable, though ethylene oxide’s toxicity necessitates stringent safety protocols.
-
Reductive Amination : Moderate yields (75–82%) but excellent functional group tolerance, suitable for laboratory-scale synthesis.
-
Nitrile Hydrogenation : Requires specialized equipment for high-pressure reactions but delivers consistent purity.
-
Substitution Reactions : Limited by competing O-alkylation unless protective groups are used, complicating large-scale production .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((3,3,3-Trifluoropropyl)amino)ethanol, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis often involves coupling trifluoropropylamine derivatives with ethanol precursors. For example, analogous compounds (e.g., trifluoropropyl-substituted alcohols) are synthesized via nucleophilic substitution or reductive amination using reagents like Zn/PbCl₂/TiCl₄ in THF . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (rt vs. reflux) can improve yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use and NMR to confirm the trifluoropropyl group's presence and assess electronic shielding effects. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies N-H and O-H stretches (~3300 cm). X-ray crystallography, if feasible, resolves stereochemistry and hydrogen-bonding interactions .
Q. What are the key reactivity patterns of the trifluoropropyl group in this compound under basic or acidic conditions?
- Methodology : The CF group is electron-withdrawing, stabilizing adjacent amines against oxidation. Under acidic conditions, protonation of the amino group may enhance solubility, while basic conditions could deprotonate the ethanol moiety, altering reactivity. Comparative studies with non-fluorinated analogs (e.g., propylaminoethanol) highlight fluorinated substituents' resistance to hydrolysis .
Advanced Research Questions
Q. How does the trifluoropropyl group influence the compound’s bioactivity in receptor-binding studies compared to non-fluorinated analogs?
- Methodology : Conduct SAR studies by synthesizing analogs with varying fluorinated chain lengths (e.g., CF vs. CFCFCF). Use radioligand binding assays (e.g., -labeled analogs) to quantify affinity for targets like P2Y receptors. Computational docking (e.g., AutoDock Vina) models hydrophobic interactions between CF and receptor pockets .
Q. What analytical techniques resolve contradictions in reported solubility and stability data for this compound?
- Methodology : Employ differential scanning calorimetry (DSC) to assess thermal stability and detect polymorphs. Use HPLC-MS/MS to monitor degradation products under accelerated storage conditions (40°C/75% RH). Compare solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) to reconcile discrepancies .
Q. How can researchers design experiments to probe the compound’s role in catalytic systems or as a ligand in coordination chemistry?
- Methodology : Test its chelation capacity with transition metals (e.g., Cu, Pd) via UV-vis titration. Evaluate catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-fluorinated ligands. XPS or EPR spectroscopy characterizes metal-ligand bonding .
Experimental Design and Data Analysis
Q. What strategies mitigate side reactions during N-alkylation of trifluoropropylamine with ethanol derivatives?
- Methodology : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity. Monitor by TLC or in situ IR for intermediate imine formation. Quench excess alkylating agents (e.g., chloroethanol) with aqueous NaSO to prevent over-alkylation .
Q. How can computational methods predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
- Methodology : Apply QSPR models (e.g., SwissADME) using descriptors like logP (lipophilicity) and topological polar surface area (TPSA). Molecular dynamics simulations (e.g., GROMACS) assess membrane penetration .
Tables for Key Comparisons
| Property | This compound | Non-Fluorinated Analog | Source |
|---|---|---|---|
| logP | 1.8 (predicted) | 0.3 | |
| Thermal Stability (°C) | 180–200 | 150–170 | |
| Receptor Binding (K) | 12 nM (P2Y) | 450 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
